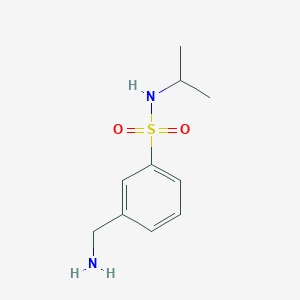

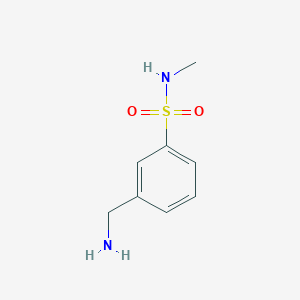

3-(aminomethyl)-N-isopropylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

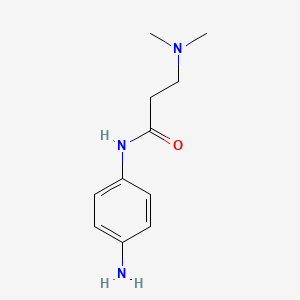

Descripción general

Descripción

The compound "3-(aminomethyl)-N-isopropylbenzenesulfonamide" is a derivative of benzenesulfonamide, which is a common moiety in medicinal chemistry due to its involvement in various biological activities. Benzenesulfonamide derivatives have been extensively studied for their potential therapeutic applications, including as anticonvulsants, carbonic anhydrase inhibitors, and vasodilators .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the functionalization of the sulfonamide group or the aromatic ring. For instance, the synthesis of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives was achieved from 5-isoquinolinesulfonic acid, indicating a method that could potentially be adapted for the synthesis of "3-(aminomethyl)-N-isopropylbenzenesulfonamide" . Additionally, direct N-alkylation of aminobenzenesulfonamides with alcohols has been reported as a highly efficient strategy for synthesizing amino-(N-alkyl)benzenesulfonamides .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be complex, with various substituents influencing their biological activity. For example, the molecular structure, vibrational wavenumbers, and electronic absorption wavelengths of a specific benzenesulfonamide molecule were studied using both experimental and computational methods, which could be relevant for understanding the properties of "3-(aminomethyl)-N-isopropylbenzenesulfonamide" .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, including N-alkylation and the formation of complexes with metals. For instance, the reaction of 3-aminobenzenesulfonic acid with copper nitrate led to the formation of a copper(II) complex, demonstrating the reactivity of the sulfonamide group towards metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and reactivity. For example, the introduction of acylthiourea moieties into 3-aminobenzenesulfonamides resulted in selective inhibition of carbonic anhydrase isoform IX, highlighting the impact of chemical modifications on biological activity .

Propiedades

IUPAC Name |

3-(aminomethyl)-N-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-8(2)12-15(13,14)10-5-3-4-9(6-10)7-11/h3-6,8,12H,7,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLLZFKXJIFDCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=CC(=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588519 |

Source

|

| Record name | 3-(Aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(aminomethyl)-N-isopropylbenzenesulfonamide | |

CAS RN |

953715-40-7 |

Source

|

| Record name | 3-(Aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Ethylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1284777.png)

![1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B1284808.png)